[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl](pyridin-2-yl)methanone
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Overview
Description
4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone is a complex organic compound that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzothiadiazole moiety, a piperazine ring, and a pyridine group. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzothiadiazole Moiety: The benzothiadiazole ring can be synthesized through the cyclization of o-phenylenediamine with sulfur and nitrous acid.
Sulfonylation: The benzothiadiazole moiety is then sulfonylated using chlorosulfonic acid to introduce the sulfonyl group.
Piperazine Coupling: The sulfonylated benzothiadiazole is reacted with piperazine in the presence of a base such as triethylamine to form the piperazinyl derivative.
Pyridine Coupling: Finally, the piperazinyl derivative is coupled with a pyridine carboxylic acid derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or electrophiles such as alkyl halides.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
Chemistry
In chemistry, 4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biological targets makes it useful for investigating cellular processes and pathways.
Medicine
In medicine, 4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone is explored for its potential therapeutic applications. It has shown promise as a lead compound for the development of new drugs targeting specific diseases, including cancer and infectious diseases.
Industry
In industry, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications requiring high stability and specific interactions with other materials.
Mechanism of Action
The mechanism of action of 4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets. The benzothiadiazole moiety can interact with proteins and enzymes, modulating their activity. The piperazine ring can enhance the compound’s binding affinity to its targets, while the pyridine group can facilitate interactions with nucleic acids. These interactions can lead to the modulation of cellular pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone: Similar structure with a pyridine group at the 3-position.
4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone: Similar structure with a pyridine group at the 4-position.
4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone: Similar structure with a pyridine group at the 5-position.
Uniqueness
The uniqueness of 4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties. The position of the pyridine group at the 2-position allows for unique interactions with biological targets, differentiating it from its analogs with pyridine groups at other positions.
Properties
Molecular Formula |
C16H15N5O3S2 |
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Molecular Weight |
389.5 g/mol |
IUPAC Name |
[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-pyridin-2-ylmethanone |
InChI |
InChI=1S/C16H15N5O3S2/c22-16(13-4-1-2-7-17-13)20-8-10-21(11-9-20)26(23,24)14-6-3-5-12-15(14)19-25-18-12/h1-7H,8-11H2 |
InChI Key |
ZFXFPTQIFXUKKP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CC=N2)S(=O)(=O)C3=CC=CC4=NSN=C43 |
Origin of Product |
United States |
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